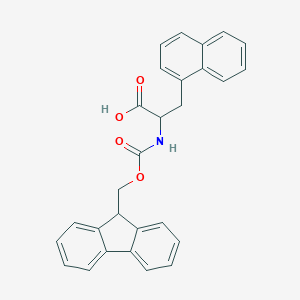

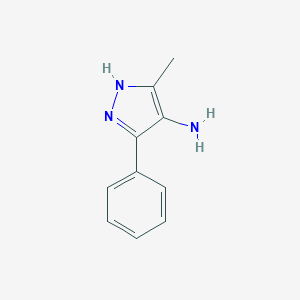

5-methyl-3-phenyl-1H-pyrazol-4-amine

Übersicht

Beschreibung

“5-methyl-3-phenyl-1H-pyrazol-4-amine” is an aminopyrazole derivative . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Molecular Structure Analysis

The molecular formula of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is C10H11N3 . The molecular weight is 173.22 g/mol .Chemical Reactions Analysis

“5-methyl-3-phenyl-1H-pyrazol-4-amine” reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis

The physical form of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is a powder . The melting point is between 88-90°C .Wissenschaftliche Forschungsanwendungen

1. Reductive Cyclization and Microwave Synthesis

Szlachcic et al. (2020) investigated pyrazole derivatives, focusing on the reductive cyclization process leading to 1H-pyrazolo[3,4-b]quinoxalines. They noted the key role of intramolecular hydrogen bonds in affecting the reactivity of these compounds and proposed microwave irradiation as an alternative synthesis method (Szlachcic et al., 2020).

2. Dyeing Properties of Pyrazolone Derivatives

In 2012, Bagdatli and Ocal explored the dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones, which include derivatives of 5-methyl-3-phenyl-1H-pyrazol-4-amine. They characterized these dyes through spectroscopic methods and evaluated their dyeing performance and fastness (Bagdatli & Ocal, 2012).

3. NMR Reference Compounds for Tautomerism in Azo Dyes

Deneva et al. (2019) studied azo dyes derived from 5-methyl-3-phenyl-1H-pyrazol-4-amine to serve as NMR reference compounds in evaluating tautomeric states. They utilized molecular spectroscopy and quantum-chemical calculations to understand the tautomeric forms of these compounds (Deneva et al., 2019).

4. Tautomerism of Schiff Base Derivatives

Amarasekara et al. (2009) demonstrated the exclusive presence of the amine-one(I) tautomeric form in Schiff base derivatives of 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one in both solution and solid states. This study provided insights into the structural tautomerism of these compounds (Amarasekara et al., 2009).

5. Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives

Li-feng (2011) reported on the synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, which included 5-methyl-3-phenyl-1H-pyrazol-4-amine. These compounds have shown significant biological activities, especially in medicine (Xu Li-feng, 2011).

Safety And Hazards

Zukünftige Richtungen

Pyrazole and its derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “5-methyl-3-phenyl-1H-pyrazol-4-amine” could be in the development of new drugs with diverse therapeutic activities.

Eigenschaften

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOKIKYPZXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

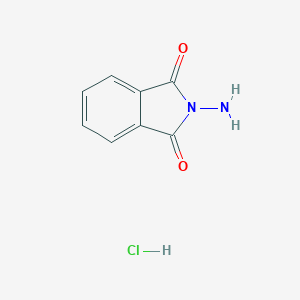

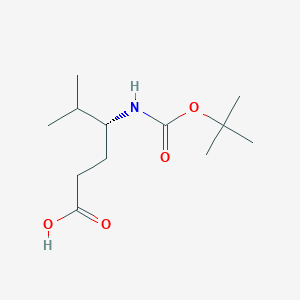

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)

![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)

![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)